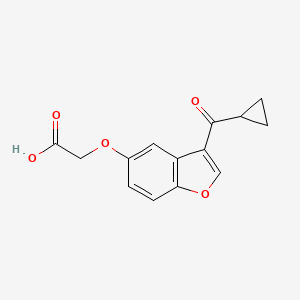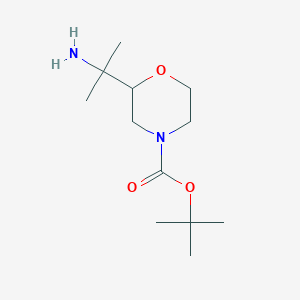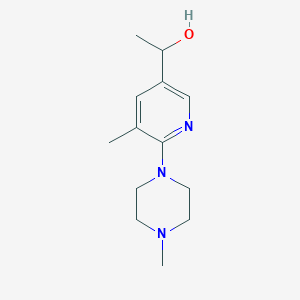
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a tetrahydrofuran ring, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable dioxane derivative under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, often around 75°C, for a few hours . The product is then purified through recrystallization from an ethanol-water mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in inhibiting protein catabolism and enhancing muscle strength.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It interacts with free radicals, neutralizing them and preventing oxidative damage.
Protein Catabolism Inhibition: It modulates the expression of genes involved in protein metabolism, thereby reducing protein breakdown.
Muscle Strength Enhancement: It influences muscle function by affecting glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: Shares the methoxyphenyl group and exhibits antioxidant properties.
Esculetin: Contains a similar hydroxy group and is known for its biological activities.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H12O6 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-6(2-3-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11,13H,5H2,1H3,(H,15,16) |
InChI Key |
GCHAZABUIJYWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC(=O)O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)

![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)



![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
